tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate” is a chemical compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyridine derivatives . These compounds have been studied for their potential as bromodomain inhibitors, particularly against BRD4, a protein that recognizes acetylated lysine for epigenetic reading .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyridine derivatives has been studied extensively . These compounds have been characterized using techniques such as 1H NMR, 13C NMR, MS, and FT-IR, and their crystal structures have been evaluated using X-ray diffraction .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound serves as a versatile intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it valuable for creating a variety of derivatives with potential medicinal properties. For instance, the triazolopyridine moiety is a common feature in molecules with antibacterial activity .
Antibacterial Agent Development
The triazolopyridine core of the compound has been associated with antibacterial properties. Researchers have synthesized derivatives to test against bacterial strains like Staphylococcus aureus and Escherichia coli, measuring their effectiveness through minimum inhibitory concentrations (MICs) .
Catalyst-Free Synthesis Processes
This compound can be utilized in catalyst-free synthesis processes, which are advantageous for their simplicity and environmental friendliness. For example, microwave-mediated, catalyst-free synthesis methods have been developed for related triazolo compounds, potentially applicable to tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate .
Chemical Property Analysis
Researchers can study the chemical properties of this compound, such as melting point, boiling point, density, and more. These properties are crucial for understanding its behavior in different environments and for scaling up synthesis for industrial applications .
Mechanism of Action
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . Future research could explore the potential of “tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate” and similar compounds in various therapeutic applications .
properties
IUPAC Name |
tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-8-6-11(7-9-20)14-18-13-5-4-12(17)10-21(13)19-14/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALKELBAEIONDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN3C=C(C=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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